butyl prop-2-enoate;ethenyl acetate;N-(hydroxymethyl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

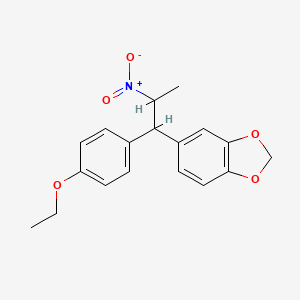

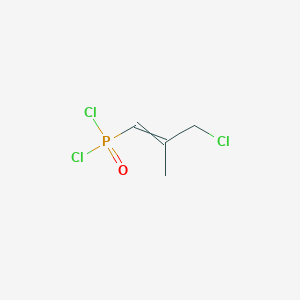

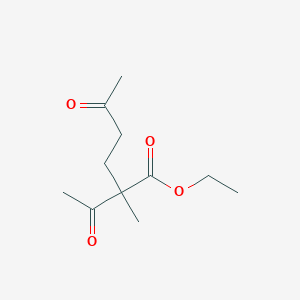

The compound “butyl prop-2-enoate; ethenyl acetate; N-(hydroxymethyl)prop-2-enamide” is a combination of three distinct chemical entities, each with unique properties and applications. Butyl prop-2-enoate, also known as butyl acrylate, is an ester of acrylic acid. Ethenyl acetate, commonly known as vinyl acetate, is an ester of acetic acid. N-(hydroxymethyl)prop-2-enamide is an amide derivative of acrylic acid.

Vorbereitungsmethoden

Butyl Prop-2-enoate: Butyl prop-2-enoate is typically synthesized through the esterification of acrylic acid with butanol. This reaction is catalyzed by sulfuric acid, followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .

Ethenyl Acetate: Ethenyl acetate is produced via the reaction of ethylene with acetic acid in the presence of a palladium catalyst. This process can be carried out using either the gas phase or liquid phase method. The gas phase method involves reacting ethylene, oxygen, and acetic acid at 160-180°C, while the liquid phase method uses ethylene and acetic acid with palladium chloride and copper chloride as catalysts .

N-(hydroxymethyl)prop-2-enamide: N-(hydroxymethyl)prop-2-enamide can be synthesized through the Mannich reaction, which involves the condensation of formaldehyde with acrylamide in the presence of a secondary amine. This reaction typically occurs at elevated temperatures to prevent premature polymerization .

Analyse Chemischer Reaktionen

Butyl Prop-2-enoate: Butyl prop-2-enoate undergoes polymerization reactions to form poly(butyl acrylate). It can also participate in copolymerization with other vinyl monomers such as styrene and vinyl acetate. Common reagents used in these reactions include radical initiators like benzoyl peroxide .

Ethenyl Acetate: Ethenyl acetate can undergo polymerization to form poly(vinyl acetate), which is used in adhesives and coatings. It can also react with alcohols to form esters and with amines to form amides. Common reagents include radical initiators and catalysts like palladium .

N-(hydroxymethyl)prop-2-enamide: N-(hydroxymethyl)prop-2-enamide can undergo polymerization to form poly(N-(hydroxymethyl)acrylamide). It can also participate in Mannich reactions and other condensation reactions. Common reagents include formaldehyde and secondary amines .

Wissenschaftliche Forschungsanwendungen

Butyl Prop-2-enoate: Butyl prop-2-enoate is used in the production of polymers and copolymers for applications in paints, coatings, adhesives, and sealants. It is also used in the manufacture of synthetic resins and fibers .

Ethenyl Acetate: Ethenyl acetate is widely used in the production of poly(vinyl acetate) and poly(vinyl alcohol), which are used in adhesives, coatings, and films. It is also used as a solvent in the production of paints, inks, and coatings .

N-(hydroxymethyl)prop-2-enamide: N-(hydroxymethyl)prop-2-enamide is used in the production of hydrogels and other polymeric materials for biomedical applications. It is also used in the synthesis of smart polymers with temperature and pH-responsive properties .

Wirkmechanismus

Butyl Prop-2-enoate: Butyl prop-2-enoate exerts its effects through polymerization, where the vinyl group undergoes radical-initiated polymerization to form long polymer chains. This process is facilitated by radical initiators such as benzoyl peroxide .

Ethenyl Acetate: Ethenyl acetate undergoes polymerization through a radical mechanism, where the vinyl group reacts with radical initiators to form poly(vinyl acetate). This polymer can be further hydrolyzed to form poly(vinyl alcohol) .

N-(hydroxymethyl)prop-2-enamide: N-(hydroxymethyl)prop-2-enamide undergoes polymerization through a radical mechanism, forming poly(N-(hydroxymethyl)acrylamide). This polymer can form hydrogels with unique properties, such as temperature and pH responsiveness .

Vergleich Mit ähnlichen Verbindungen

Butyl Prop-2-enoate: Similar compounds include methyl prop-2-enoate and ethyl prop-2-enoate. Butyl prop-2-enoate is unique due to its higher molecular weight and longer alkyl chain, which imparts greater flexibility and lower volatility .

Ethenyl Acetate: Similar compounds include methyl acetate and ethyl acetate. Ethenyl acetate is unique due to its ability to polymerize and form poly(vinyl acetate), which has diverse applications in adhesives and coatings .

N-(hydroxymethyl)prop-2-enamide: Similar compounds include N-(hydroxymethyl)methacrylamide and N-(hydroxyethyl)acrylamide. N-(hydroxymethyl)prop-2-enamide is unique due to its ability to form hydrogels with temperature and pH-responsive properties .

Eigenschaften

CAS-Nummer |

26428-41-1 |

|---|---|

Molekularformel |

C15H25NO6 |

Molekulargewicht |

315.36 g/mol |

IUPAC-Name |

butyl prop-2-enoate;ethenyl acetate;N-(hydroxymethyl)prop-2-enamide |

InChI |

InChI=1S/C7H12O2.C4H7NO2.C4H6O2/c1-3-5-6-9-7(8)4-2;1-2-4(7)5-3-6;1-3-6-4(2)5/h4H,2-3,5-6H2,1H3;2,6H,1,3H2,(H,5,7);3H,1H2,2H3 |

InChI-Schlüssel |

SCVSRKJMYWARRV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC(=O)C=C.CC(=O)OC=C.C=CC(=O)NCO |

Physikalische Beschreibung |

Liquid |

Verwandte CAS-Nummern |

26428-41-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B14695403.png)

![2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol](/img/structure/B14695414.png)